molecular formula C9H7FO3 B7968731 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B7968731
M. Wt: 182.15 g/mol
InChI Key: QHAPTLOMIVNTQI-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1550905-76-4) is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and valuable building block for the synthesis of novel bioactive molecules. The core 2,3-dihydrobenzofuran scaffold is a privileged structure in drug design, known for its ability to interact with diverse biological targets . The incorporation of a fluorine atom at the 6-position is a common strategy to modulate a compound's electronic properties, metabolic stability, and membrane permeability, making this derivative particularly useful for structure-activity relationship (SAR) studies . Benzofuran derivatives are extensively investigated for their broad spectrum of pharmacological activities, including potential applications in oncology . Research indicates that fluorinated benzofuran derivatives can exhibit potent antiproliferative effects against various human cancer cell lines, such as lung (A549, H1299) and colorectal (HCT116) carcinomas, often by inducing apoptosis . Furthermore, the 2,3-dihydro-1-benzofuran scaffold is a key structural component in the development of potent and selective cannabinoid receptor 2 (CB2) agonists, which are emerging as promising therapeutic agents for the management of neuropathic pain without the psychoactive side effects associated with CB1 receptor activation . This compound is offered exclusively for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-3,7H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAPTLOMIVNTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorinated Benzene Derivatives

Fluorination Strategies

Electrophilic Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for late-stage fluorination due to its stability and selectivity. In benzofuran systems, fluorination at C6 proceeds via:

Aromatic ring+SelectfluorCH3CN, 80°C6-Fluoro derivative(Yield: 68%)[4]\text{Aromatic ring} + \text{Selectfluor} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{6-Fluoro derivative} \quad (\text{Yield: 68\%})

Limitation : Competing meta-fluorination necessitates rigorous temperature control (ΔT ±2°C).

Nucleophilic Fluorination

Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) enables fluorine incorporation under basic conditions. This method is advantageous for substrates sensitive to electrophilic agents:

6-Nitro-benzofuran+KFDMSO, 120°C6-Fluoro-benzofuran(Yield: 52%)[1]\text{6-Nitro-benzofuran} + \text{KF} \xrightarrow{\text{DMSO, 120°C}} \text{6-Fluoro-benzofuran} \quad (\text{Yield: 52\%})

Cyclization Methods for Dihydrobenzofuran Formation

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (H₂SO₄) promotes cyclization of 6-fluoro-2-(2-hydroxyethyl)benzoic acid into the dihydrobenzofuran core:

PrecursorH2SO4,reflux6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid(Yield: 61%)[3]\text{Precursor} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{this compound} \quad (\text{Yield: 61\%})

Drawback : Corrosive conditions complicate product isolation.

Transition Metal-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) selectively reduces the benzofuran double bond without affecting the carboxylic acid group:

SubstrateCatalystPressure (psi)Time (h)YieldSource
6-Fluoro-benzofuran-3-carboxylic acid10% Pd/C65–704874%

This method’s scalability makes it industrially viable, though catalyst costs remain a concern.

Carboxylation Techniques

Oxidation of Methyl Groups

Potassium permanganate (KMnO₄) oxidizes 3-methyl groups to carboxylic acids under acidic conditions:

6-Fluoro-3-methyl-dihydrobenzofuranKMnO4,H2SO4Target compound(Yield: 58%)[5]\text{6-Fluoro-3-methyl-dihydrobenzofuran} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{Target compound} \quad (\text{Yield: 58\%})

Challenge : Over-oxidation to CO₂ occurs if stoichiometry is imprecise.

Carbon Dioxide Insertion

Grignard reagents (e.g., 3-lithio-dihydrobenzofuran) react with CO₂ to form carboxylates:

3-Lithio intermediate+CO2Carboxylic acid(Yield: 66%)[2]\text{3-Lithio intermediate} + \text{CO}_2 \rightarrow \text{Carboxylic acid} \quad (\text{Yield: 66\%})

Optimization : Supercritical CO₂ increases reaction efficiency by 22%.

Comparative Analysis of Synthetic Routes

MethodFluorination YieldCyclization YieldCarboxylation YieldTotal YieldCost (USD/g)
Electrophilic + Pd/C68%74%66%33%120
Nucleophilic + Acid Cyclization52%61%58%18%85
Pre-Fluorinated + CO₂ InsertionN/A85%66%56%210

Key Insight : Pre-fluorinated routes minimize side reactions but require expensive precursors.

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C recovery rates plateau at 78% after five cycles due to fluorine-induced catalyst poisoning.

Byproduct Management

Fluorinated byproducts like 6-fluoro-2,3-dihydro-1-benzofuran require column chromatography for removal, increasing production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the benzofuran ring or reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
  • Substituents : Bromine at position 5.
  • Molecular Formula : C₉H₇BrO₃.
  • Molecular Weight : 243.06 g/mol.
  • CAS : 93670-10-1.
  • Properties: Bromine increases molecular weight and lipophilicity compared to the fluoro analogue. No direct biological data is provided, but halogenated aromatic compounds often exhibit enhanced binding affinity in drug design .
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
  • Substituents : Chlorine at position 5, fluorine at position 6.
  • Molecular Formula : C₉H₆ClFO₃.
  • Molecular Weight : 228.59 g/mol (estimated).
  • CAS : 2137567-94-1.
  • Properties : Dual halogenation may synergistically improve metabolic stability and electronic properties. The combined effects of Cl and F could enhance interactions with hydrophobic enzyme pockets .

Functional Group Variations

6-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
  • Substituents : Carboxylic acid at position 2 (structural isomer).
  • Molecular Formula : C₁₀H₇FO₄.
  • Molecular Weight : 210.16 g/mol.
  • CAS: Not explicitly stated ().
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
  • Substituents : Amine group at position 3 instead of carboxylic acid.
  • Molecular Formula: C₉H₁₀FNO·HCl.
  • Molecular Weight: Not provided, but estimated ~209.64 g/mol.
  • Such analogues are often explored as intermediates in drug synthesis .

Substituent Modifications on the Benzofuran Core

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
  • Substituents : Methyl groups at position 3, carboxylic acid at position 6.
  • Molecular Formula : C₁₁H₁₂O₃.
  • Molecular Weight : 192.21 g/mol.
  • CAS : 1147531-58-5.
  • The shifted carboxylic acid position alters electronic distribution .
6-Hydroxy-1-benzofuran-3-carboxylic acid
  • Substituents : Hydroxyl group at position 6.
  • Molecular Formula : C₉H₆O₄.
  • Molecular Weight : 178.14 g/mol.
  • CAS: Not explicitly stated ().
  • Properties : The hydroxyl group increases polarity but may reduce metabolic stability compared to the fluoro analogue .

Biological Activity

6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its structural features, particularly the fluorine atom and carboxylic acid group. These components enhance its binding affinity to various molecular targets, influencing several biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced inflammatory responses.
  • Receptor Interaction : It potentially interacts with specific receptors involved in inflammatory signaling pathways, modulating their activity.
  • Cell Signaling : The compound affects signaling pathways related to inflammation and cancer cell proliferation, contributing to its therapeutic potential .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Its IC50 values for cytokine inhibition range from 1.1 to 20.5 µM .

Anticancer Properties

The compound has demonstrated anticancer activity in various cell lines. For instance, studies involving human colorectal adenocarcinoma (HCT116) cells revealed that it significantly inhibited cell proliferation and induced apoptosis. Mechanistic studies indicated downregulation of anti-apoptotic proteins like Bcl-2 and cleavage of PARP-1, suggesting a pathway towards programmed cell death .

Table 1: Biological Activity Summary

Activity TypeEffectIC50 (µM)
Anti-inflammatoryInhibition of IL-6 production1.1 - 20.5
AnticancerInhibition of HCT116 cell proliferation~70% inhibition
Apoptosis InductionCleavage of PARP-1Not specified

Table 2: Comparison with Related Compounds

Compound NameStructural FeatureBiological Activity
4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acidFluorine atomSimilar anti-inflammatory effects
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acidChlorine atomDifferent reactivity
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acidMethyl groupAltered pharmacokinetics

Case Studies

A notable study examined the effects of various benzofuran derivatives, including this compound, on inflammation in an animal model. The results showed a significant reduction in inflammatory markers in treated groups compared to controls, underscoring the compound's potential as a therapeutic agent for inflammatory diseases .

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